molecular formula C10H10N2O5 B189123 Methyl 4-(acetylamino)-3-nitrobenzoate CAS No. 6313-39-9

Methyl 4-(acetylamino)-3-nitrobenzoate

Cat. No.: B189123
CAS No.: 6313-39-9
M. Wt: 238.2 g/mol
InChI Key: LOLJRBYFAVSFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(acetylamino)-3-nitrobenzoate is a substituted benzoate ester featuring an acetylamino (-NHCOCH₃) group at the para position (C4) and a nitro (-NO₂) group at the meta position (C3) of the aromatic ring. This compound is hypothesized to have a molecular formula of C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol (calculated).

Properties

CAS No.

6313-39-9

Molecular Formula

C10H10N2O5

Molecular Weight

238.2 g/mol

IUPAC Name

methyl 4-acetamido-3-nitrobenzoate

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-8-4-3-7(10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,13)

InChI Key

LOLJRBYFAVSFOA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]

Other CAS No.

6313-39-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups: The nitro group at C3 deactivates the aromatic ring, directing electrophilic substitution to specific positions. The acetylamino group (-NHCOCH₃) at C4 is moderately electron-withdrawing, influencing hydrogen bonding and solubility compared to alkylamino analogs (e.g., cyclohexylamino or benzylamino) .
  • Hydrogen Bonding and Crystallinity: The acetylamino group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), promoting stable crystal lattice formation.

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